
Potassium iron(III) citrate, pract.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium iron(III) citrate, also known as ferric citrate, is an iron supplement used to treat iron deficiency anemia. It is a water-soluble, non-toxic, and inexpensive form of iron that is easily absorbed in the body. It is available in tablet and liquid form, and is often used as an alternative to more traditional forms of iron supplementation. Ferric citrate has been studied for its potential to treat iron deficiency anemia, as well as other conditions such as chronic kidney disease.
作用機序
Ferric citrate is believed to increase the absorption of iron in the body by forming complexes with dietary iron. These complexes are then absorbed in the small intestine, where they are broken down into free iron ions. The free iron ions are then absorbed into the bloodstream, where they can be used for various metabolic processes.
Biochemical and Physiological Effects
Ferric citrate has been shown to increase the absorption of dietary iron in the body. In addition, it has been shown to reduce inflammation and oxidative stress, and to reduce the progression of chronic kidney disease. It has also been shown to reduce the risk of anemia and to improve the quality of life in patients with chronic kidney disease.
実験室実験の利点と制限
Ferric citrate is a relatively inexpensive and non-toxic form of iron supplementation. It is easily absorbed in the body, and can be used to treat iron deficiency anemia. However, there are some limitations to its use in laboratory experiments. For example, it is not as stable as other forms of iron supplementation, and can be degraded by light and heat. In addition, it can interact with other medications, and can cause side effects such as nausea and vomiting.
将来の方向性
Future research into Potassium iron(III) citrate, pract. citrate could focus on its potential to treat other conditions such as anemia due to other causes, as well as its potential to reduce inflammation and oxidative stress. In addition, further research could focus on the long-term safety and efficacy of Potassium iron(III) citrate, pract. citrate, as well as its potential to reduce the progression of chronic kidney disease. Further research could also focus on the mechanisms of action of Potassium iron(III) citrate, pract. citrate, as well as its potential interactions with other medications. Finally, further research could also focus on the development of new forms of Potassium iron(III) citrate, pract. citrate that are more stable and less likely to interact with other medications.
合成法
Ferric citrate is synthesized by combining iron(III) oxide with a citrate salt and potassium hydroxide. The reaction is carried out in aqueous solution, and produces a yellow-brown solution of Potassium iron(III) citrate, pract. citrate. The reaction is exothermic, and the reaction rate is increased by the addition of an acid.
科学的研究の応用
Ferric citrate has been studied for its potential to treat iron deficiency anemia, as well as other conditions such as chronic kidney disease. Studies have shown that Potassium iron(III) citrate, pract. citrate can increase the absorption of iron in the body, and can help to restore normal levels of hemoglobin and red blood cell count. In addition, Potassium iron(III) citrate, pract. citrate has been studied for its potential to reduce inflammation and oxidative stress, as well as its potential to reduce the progression of chronic kidney disease.
特性
IUPAC Name |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.Fe.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNYEHWXAJBGSF-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FeK3O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

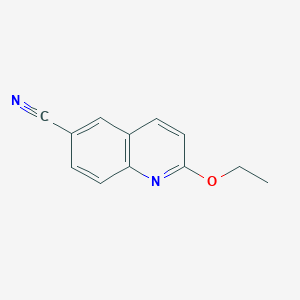
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)
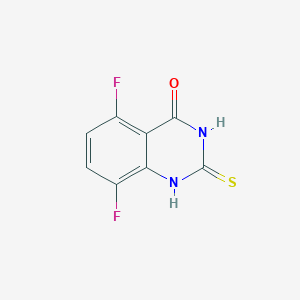
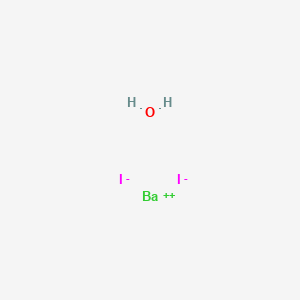


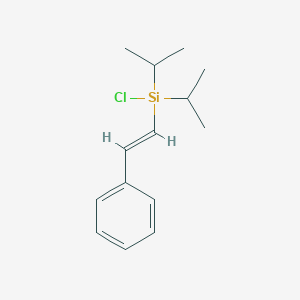
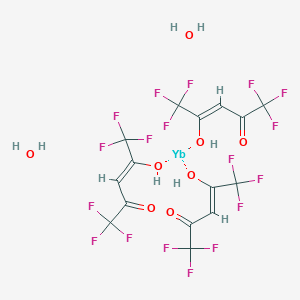
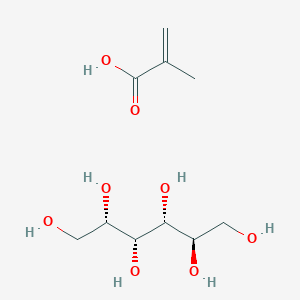
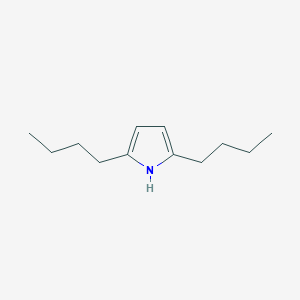

![(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298451.png)
![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine, 97% (>99% ee)](/img/structure/B6298452.png)